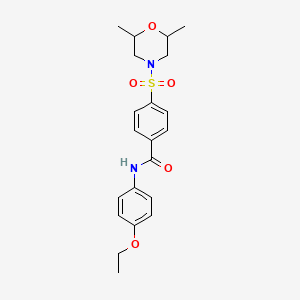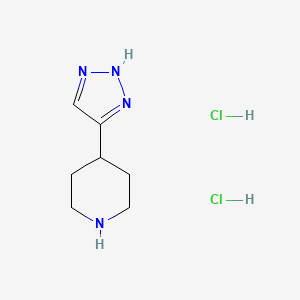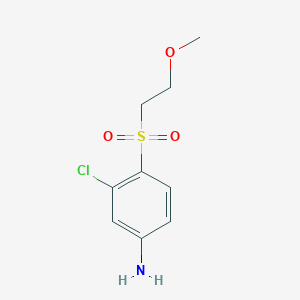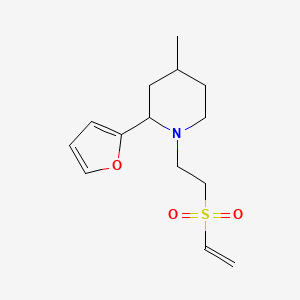![molecular formula C19H14FN3OS B2492459 N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1112385-27-9](/img/structure/B2492459.png)
N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide" involves multiple steps, including reactions with dimethylformamide/phosphoroxide chloride and amines, as well as palladium-catalyzed processes for introducing specific functional groups. For example, a practical synthesis approach for related compounds employs palladium-catalyzed cyanation/reduction sequences and regioselective chlorination to introduce aminomethyl moieties (Wang et al., 2006).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction, have been conducted to determine the conformation and stability of molecules similar to the compound of interest. Studies have revealed that weak hydrogen bonds and π–π stacking interactions contribute to the stability and conformation of these molecules (Zhao et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving thieno[2,3-b]pyridine derivatives include electrophilic fluorination, nucleophilic substitution, and multicomponent condensation reactions. These reactions are crucial for modifying the compound's chemical structure to enhance its properties or to introduce new functionalities (Eskola et al., 2002).
Physical Properties Analysis
The physical properties, including solubility, glass transition temperatures, and thermal stability, are influenced by the compound's molecular structure. For instance, derivatives containing ether and bulky groups exhibit good solubility in organic solvents and high thermal stability (Hsiao et al., 1999).
Chemical Properties Analysis
The chemical properties of thieno[2,3-b]pyridine derivatives are tailored through synthetic approaches to achieve desired activities and selectivities. For example, the introduction of specific substituents can significantly impact the compound's reactivity and interaction with biological targets, as demonstrated in studies exploring their antiproliferative and kinase inhibition activities (van Rensburg et al., 2017).
科学的研究の応用
Discovery of Potent Kinase Inhibitors
Research has identified derivatives similar to N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide as potent and selective inhibitors of specific kinases. These compounds have shown promise in preclinical models for their efficacy in targeting cancer-related pathways. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified for their potential in inhibiting the Met kinase superfamily, demonstrating tumor stasis in models of human gastric carcinoma following oral administration (Schroeder et al., 2009).
Antiproliferative Activity
Analogues of N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide have been explored for their antiproliferative activities, specifically targeting enzymes like phospholipase C. Modifications to certain functional groups within these analogues have led to compounds with greater activity, illustrating the chemical's role in the structure-activity relationship studies that guide drug discovery (van Rensburg et al., 2017).
Synthetic Approaches and Derivative Exploration
Further research into the synthetic routes for creating thieno[2,3-b]pyridine derivatives, including those related to N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide, has expanded the toolkit for developing novel compounds. These synthetic methodologies allow for the creation of diverse derivatives with potential therapeutic applications, showcasing the flexibility and utility of thieno[2,3-b]pyridine scaffolds in medicinal chemistry (El-Meligie et al., 2020).
Fluorescent Properties and Materials Science
The compound and its derivatives have also been implicated in studies beyond pharmaceuticals, such as in materials science. For example, the structural attributes of thieno[2,3-b]pyridine derivatives have been utilized to investigate their photophysical properties, potentially leading to applications in fluorescent materials and organic electronics (Sung et al., 2018).
特性
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-11-13(6-7-15(12)20)22-18(24)17-16(23-9-2-3-10-23)14-5-4-8-21-19(14)25-17/h2-11H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUNENXDAQOSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate](/img/structure/B2492376.png)



![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)


![N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2492390.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2492394.png)

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492396.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2492397.png)
